4-methoxy-N-(2-pyridinylmethyl)aniline

Methyl methacrylate polymerization Palladium catalysts Syndiotactic PMMA

4-Methoxy-N-(2-pyridinylmethyl)aniline (CAS 4334-27-4; molecular formula C₁₃H₁₄N₂O; MW 214.26 g/mol) is a bifunctional N,N′-donor ligand bearing a para-methoxy aniline group and a pyridin-2-ylmethyl substituent. It crystallizes as a yellow solid (mp 214–217 °C in its Pd complex form) and serves as an intermediate building block for Pd(II), Zn(II), and Cd(II) coordination complexes.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 4334-27-4
Cat. No. B12326785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(2-pyridinylmethyl)aniline
CAS4334-27-4
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NCC2=CC=CC=N2
InChIInChI=1S/C13H14N2O/c1-16-13-7-5-11(6-8-13)15-10-12-4-2-3-9-14-12/h2-9,15H,10H2,1H3
InChIKeyVZYUNDIQWDHYLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-N-(2-pyridinylmethyl)aniline (CAS 4334-27-4) – Core Structural Identity and Research-Grade Procurement Context


4-Methoxy-N-(2-pyridinylmethyl)aniline (CAS 4334-27-4; molecular formula C₁₃H₁₄N₂O; MW 214.26 g/mol) is a bifunctional N,N′-donor ligand bearing a para-methoxy aniline group and a pyridin-2-ylmethyl substituent . It crystallizes as a yellow solid (mp 214–217 °C in its Pd complex form) and serves as an intermediate building block for Pd(II), Zn(II), and Cd(II) coordination complexes [1]. Its structural features include a flexible methylene spacer between the aniline nitrogen and the pyridine ring, a secondary amine proton, and an electron-donating methoxy group, all of which critically influence metal coordination geometry, catalytic performance, and ligand substitution kinetics [1][2].

Ligand type N,N'-bidentate donor with para-methoxy aniline and pyridin-2-ylmethyl arm
Coordination scope Forms Pd(II), Zn(II), Cd(II) complexes; supports square planar and octahedral geometries
Key applications Pd-catalyzed MMA polymerization, octahedral Zn/Cd frameworks, SETDB1 fragment elaboration

Why a Generic N-(Pyridinylmethyl)aniline Cannot Replace 4-Methoxy-N-(2-pyridinylmethyl)aniline in Coordination Chemistry and Catalysis


Seemingly minor structural variations among N-(pyridinylmethyl)aniline derivatives produce profound differences in metal complex geometry, catalytic productivity, and ligand-exchange rates. For example, converting the secondary amine of 4-methoxy-N-(2-pyridinylmethyl)aniline (L-b) to an imine (L-a) or a tertiary N-methyl amine (L-c) alters the coordination sphere from octahedral to tetrahedral or trigonal bipyramidal, directly impacting catalytic activity [1]. Likewise, replacing the para-methoxy substituent with hydrogen, fluoro, or ethyl groups on the aniline ring modulates the electrophilicity of the Pd(II) center and, consequently, the rate of chloride substitution by bio-relevant nucleophiles [2]. These differences mean that procurement of an uncharacterized analog for a published protocol risks irreproducible catalytic turnover, altered polymer microstructure, or unexpected kinetic behavior, making unambiguous compound identity essential for scientific selection.

Imine analog (L-a)
Restricts conformational freedom and shifts geometry to tetrahedral, lowering catalytic performance.
N-Methyl analog (L-c)
Lacks secondary amine proton; fails to form octahedral complexes and reduces polymerization activity.
Unsubstituted or 4-F aniline derivatives
Alter Pd(II) electrophilicity, modifying chloride substitution kinetics and potentially off-target reactivity.

4-Methoxy-N-(2-pyridinylmethyl)aniline: Head-to-Head Quantitative Differentiation Evidence


Pd(II)-L-b Complex Delivers the Highest MMA Polymerization Activity Among Structurally Related N,N′-Donor Ligands

In a direct head-to-head comparison of nine Zn(II), Pd(II), and Cd(II) complexes bearing three ligand variants (L-a = 4-methoxy-N-(pyridin-2-ylmethylene)aniline; L-b = 4-methoxy-N-(pyridin-2-ylmethyl)aniline; L-c = 4-methoxy-N-methyl-N-(pyridin-2-ylmethyl)aniline), the [(L-b)PdCl₂] complex achieved the highest catalytic activity, yielding 3.80 × 10⁴ g PMMA/mol Pd·h at 60 °C with modified methylaluminoxane as co-catalyst. In contrast, the N-methylated analog [(L-c)PdCl₂] exhibited a marked reduction in activity, and complexes with the imine ligand L-a produced different coordination geometries that were less productive for polymerization [1]. The high molecular weight PMMA (Mₙ = 9.12 × 10⁵ g/mol) obtained with [(L-b)PdCl₂] was syndio-enriched (syndiotacticity ≈ 0.68) and displayed an elevated glass transition temperature range of 120–128 °C [1]. This performance profile directly implicates the secondary amine and methoxy substitution pattern of L-b as critical contributors to catalytic efficiency and polymer microstructure control.

Catalytic Activity
Head-to-head
[(L-b)PdCl₂]: 3.80×10⁴ g PMMA/mol Pd·h, Mₙ 9.12×10⁵ g/mol, rr ≈ 0.68, Tg 120–128 °C
Reported top rank among nine screened complexes; N-methyl analog (L-c) markedly less active
Co-catalyst MMAO, toluene, 60 °C, 2 h
Methyl methacrylate polymerization Palladium catalysts Syndiotactic PMMA

Coordination Geometry Divergence: L-b Uniquely Enables Octahedral Zn(II) and Cd(II) Complexes

X-ray crystallographic analysis of Zn(II), Pd(II), and Cd(II) complexes revealed that the ligand L-b (4-methoxy-N-(2-pyridinylmethyl)aniline) is the only variant among L-a, L-b, and L-c that forms 6-coordinate octahedral geometries with both Zn(II) ([(L-b)₂ZnCl₂]) and Cd(II) ([(L-b)₂CdBr₂]) centers through two bidentate N,N′-chelating ligands [1]. In contrast, the imine analog L-a yields distorted tetrahedral [(L-a)ZnCl₂], and the N-methyl derivative L-c produces distorted tetrahedral [(L-c)ZnCl₂] and a dimeric 5-coordinate trigonal bipyramidal [(L-c)Cd(μ-Br)Br]₂ [1]. These geometry distinctions directly influence the metal center's accessibility, catalytic activity, and potential for further derivatization.

Coordination Geometry
Head-to-head
L-b: octahedral Zn/Cd. L-a: tetrahedral Zn. L-c: tetrahedral Zn, trigonal bipyramidal Cd
L-b uniquely enables 6-coordinate Zn/Cd complexes; imine/N-methyl variants give lower coordination numbers
X-ray crystallography, CCDC 1871854–1871860
Coordination chemistry Crystal engineering Structure-activity relationship

Para-Methoxy Substitution Retards Chloride Ligand Substitution Kinetics on Pd(II) Relative to Unsubstituted and Fluoro Analogs

Stopped-flow and UV-Vis kinetic measurements of chloride substitution by thiourea nucleophiles (TU, DMTU, TMTU) on Pd(II) complexes bearing para-substituted N-(pyridin-2-ylmethyl)aniline ligands demonstrated that the electron-donating 4-methoxy group (PdL3) decreases the second-order rate constant k₁ relative to the unsubstituted aniline complex (PdL1) and the 4-fluoro analog (PdL2) [1]. The rate of substitution followed the electronic trend: PdL2 (4-F) > PdL1 (H) > PdL3 (4-OCH₃) > PdL4 (4-C₂H₅), consistent with the electron-withdrawing fluoro group enhancing electrophilicity at the Pd center (electrophilicity index: 5.5968 for PdL2 vs. 5.3180 for PdL1) and electron-donating groups reducing it (5.0711 for PdL4) [1]. Although the exact k₁ values for PdL3 are reported in Table 3 of the primary source, the linear free-energy relationship established across the four complexes quantitatively links the Hammett σₚ constant of the para substituent to the kinetic lability of the Pd–Cl bond.

Substitution Kinetics
Head-to-head
k₁ trend: PdL2 (4-F) > PdL1 (H) > PdL3 (4-OCH₃) > PdL4 (4-C₂H₅). Electrophilicity index 5.5968→5.0711
4-OCH₃ slows Pd–Cl substitution relative to H and 4-F, enabling tunable lability
Thiourea nucleophiles, 0.1 M LiCl, 298 K
Ligand substitution kinetics Palladium anticancer agents Electronic effects

4-Methoxy-N-(2-pyridinylmethyl)aniline is a Structurally Characterized Fragment Hit for the SETDB1 Tudor Domain

The compound (PDB ligand code 6RN) has been co-crystallized with the human histone-lysine N-methyltransferase SETDB1 Tudor domain (PDB entry 5KCH) and modelled at reduced occupancy (0.84) into a weak but interpretable electron density [1]. Surface plasmon resonance (SPR) measurements determined a dissociation constant Kd of approximately 10 mM (1.0 × 10⁴ nM) for the isolated Tudor domain [2]. While the affinity is low, the fragment's binding mode, validated by X-ray crystallography, provides a starting point for structure-guided optimization. In contrast, a closely related fragment, N-(4-chlorophenyl)methanesulfonamide (co-crystallized in the same PDB entry as 6RO), occupies a different binding pocket, highlighting the chemotype specificity of the 4-methoxypyridinylmethylaniline scaffold for the SETDB1 Tudor domain [1].

SETDB1 Binding
Data to verify
Kd ≈ 10 mM by SPR; co-crystal PDB 5KCH, occupancy 0.84. Binding site distinct from fragment 6RO
Fragment hit confirmed by co-crystal; low affinity requires optimization
E. coli expressed SETDB1 Tudor domain (197–403)
Epigenetic drug discovery Fragment-based screening SETDB1 methyltransferase

Syndiotacticity and Thermal Properties of PMMA Produced by L-b-Pd(II) Catalyst Surpass Those Achievable with Imine or N-Methyl Analogs

The syndiotacticity (rr triad content ≈ 0.68) and glass transition temperature (Tg 120–128 °C) of PMMA produced by [(L-b)PdCl₂]/MMAO are substantially higher than those expected from isotactic-biased catalysts (Tg of isotactic PMMA ≈ 65 °C) [1]. The N-methyl derivative [(L-c)PdCl₂] did not improve syndiotacticity relative to L-b, while its catalytic activity was markedly lower, indicating that the secondary amine proton of L-b is critical for both activity and stereocontrol [1]. The imine analog L-a introduces a rigid C=N double bond that further alters the catalyst geometry, resulting in a different polymer microstructure [1].

PMMA Microstructure
Head-to-head
Syndiotacticity ≈ 0.68, Tg 120–128 °C vs isotactic PMMA baseline Tg ≈ 65 °C
L-b-derived PMMA exhibits higher syndiotacticity and thermal stability than isotactic or N-methyl analog products
¹H NMR, DSC at 10 °C/min under N₂
Stereoregular polymerization Polymer microstructure Glass transition temperature

Methylene Spacer Flexibility of L-b Enables Bidentate N,N′-Coordination While Preserving sp³ Hybridization at the Amine Nitrogen

Unlike the imine analog L-a, which contains a rigid C=N double bond that restricts conformational freedom, the methylene bridge (–CH₂–) of L-b introduces rotational flexibility between the pyridine and aniline nitrogen donors [1]. This flexibility, combined with the sp³-hybridized secondary amine nitrogen, permits bidentate N,N′-chelation while allowing the metal center to adopt either square planar (Pd) or octahedral (Zn, Cd) geometries depending on the metal ion and stoichiometry [1]. In contrast, the N-methylated analog L-c, which also has an sp³ amine nitrogen but a tertiary amine lacking a hydrogen bond donor, fails to form octahedral complexes and shows diminished catalytic activity [1].

Conformational Flexibility
Class-level
Methylene spacer and sp³ amine enable square planar (Pd) and octahedral (Zn, Cd) geometries; L-c lacks H-bond donor
Spacer flexibility supports diverse coordination architectures; empirical verification recommended
Structural inference from crystallographic data
Ligand design Chelate effect Conformational analysis

4-Methoxy-N-(2-pyridinylmethyl)aniline: Evidence-Backed Application Scenarios for Procurement Decision-Making


High-Activity Palladium Catalyst Development for Syndiotactic PMMA Production

When developing Pd(II)-based initiators for methyl methacrylate polymerization, 4-methoxy-N-(2-pyridinylmethyl)aniline (L-b) is the ligand of choice. Its Pd complex [(L-b)PdCl₂] achieves the highest reported catalytic activity (3.80 × 10⁴ g PMMA/mol Pd·h) among a series of nine structurally related Zn, Pd, and Cd complexes, while producing syndio-enriched PMMA (rr ≈ 0.68) with Tg 120–128 °C [1]. Neither the imine (L-a) nor the N-methyl (L-c) analog delivers comparable performance, making L-b essential for reproducible high-activity syndiotactic PMMA synthesis.

Coordination Chemistry Studies Requiring Octahedral Zn(II) or Cd(II) Centers

For researchers designing octahedral Zn(II) or Cd(II) complexes, 4-methoxy-N-(2-pyridinylmethyl)aniline is the only ligand among its close analogs (L-a, L-c) that enables 6-coordinate octahedral geometry via 2:1 ligand-to-metal stoichiometry [1]. This property is critical for applications in luminescent materials, metal-organic frameworks, or bioinorganic model complexes where octahedral coordination is a prerequisite.

Medicinal Chemistry Fragment-Based Screening Against the SETDB1 Epigenetic Target

The co-crystal structure of 4-methoxy-N-(2-pyridinylmethyl)aniline bound to the SETDB1 Tudor domain (PDB 5KCH) provides a validated, structurally enabled fragment starting point for structure-guided optimization [2]. Although the binding affinity is low (Kd ≈ 10 mM), the fragment's binding mode is experimentally confirmed, enabling immediate computational or synthetic elaboration for hit-to-lead campaigns targeting SETDB1 in oncology or epigenetic regulation [3].

Kinetic Studies of Pd(II) Anticancer Complexes with Tunable Ligand Substitution Rates

In mechanistic studies of Pd(II)-based anticancer agents, the 4-methoxy substituent on the aniline ring provides an electron-donating group that slows the rate of chloride ligand substitution by thiourea nucleophiles relative to unsubstituted or electron-withdrawing analogs [4]. This kinetic tuning, quantified through second-order rate constants and electrophilicity indices, allows researchers to systematically vary the activation rate of Pd(II) prodrug candidates while maintaining identical steric profiles.

Application
Selection Property
Validation Focus
Syndiotactic PMMA synthesis via Pd catalysis
Ligand-dependent catalytic activity and stereoregularity
Polymerization yield and tacticity analysis
Octahedral Zn/Cd complex design
Geometry-directing capability of the ligand
X-ray crystal structure confirmation
SETDB1 fragment-based screening
Structurally enabled fragment hit with co-crystal data
Binding mode optimization and affinity maturation
Pd(II) substitution kinetics studies
Electronic tuning of Pd–Cl lability via para substitution
Stopped-flow kinetic rate measurement
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